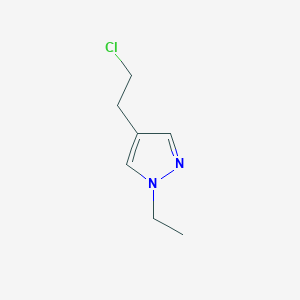

4-(2-chloroethyl)-1-ethyl-1H-pyrazole

Vue d'ensemble

Description

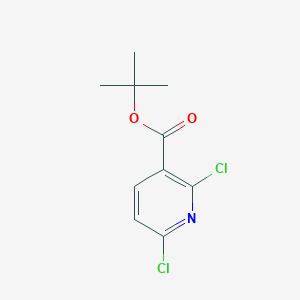

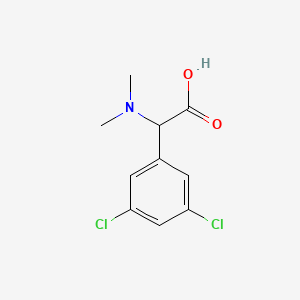

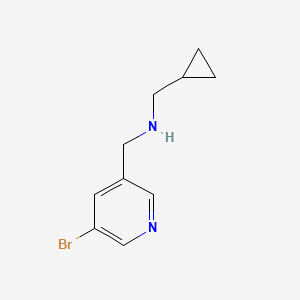

4-(2-Chloroethyl)-1-ethyl-1H-pyrazole (CEEP) is a synthetic compound that is used in scientific research for a variety of purposes. It is a substituted pyrazole that is composed of a five-membered ring containing two nitrogen atoms, two carbon atoms, and one chlorine atom. CEEP has been used in a number of different research applications due to its unique properties, such as its solubility in both organic and aqueous solvents, its stability in physiological conditions, and its ability to bind to a variety of molecules.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Synthesis of Pyrazoles : Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacts with substituted hydrazines to yield mixtures of regioisomeric 3- and 5-substituted pyrazoles. Conditions for selective formation of 1-aryl(alkyl)-5-(5-ethoxycarbonyl-2,4-dimethyl-1H-pyrrol-3-yl)-1H-pyrazoles have been identified (Mikhed’kina et al., 2009).

Characterization and Antioxidant Properties : A novel pyrazole derivative, Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was synthesized and characterized. This compound's crystal structure, Hirshfeld surface analysis, and antioxidant properties were studied, along with DFT calculations (Naveen et al., 2021).

Formation of Silver Complex : A two-step method for the synthesis of 4-(alkyl)pyrazoles was developed. One of the derivatives, the 4-(phenyl)pyrazole, showed markedly lower solubility in common organic solvents. Its solid-state structure and interactions were extensively studied (Reger et al., 2003).

Synthesis of Dinuclear Palladium(II) Chalcogenolates : Bis[2-(4-bromopyrazol-1-yl)ethyl] disulfide and diselenide were synthesized for forming chalcogenolato-bridged dinuclear palladium(II) complexes. These compounds' characterization and potential for synthesizing palladium chalcogenide nanoparticles were explored (Sharma et al., 2015).

Biological Evaluation : Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives were synthesized and characterized. Their potential to suppress lung cancer cell growth was evaluated, showing promising results for certain compounds (Zheng et al., 2010).

Ultrasound Irradiation in Synthesis : The synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates was achieved under ultrasound irradiation, demonstrating significant reduction in reaction times and high regioselectivity (Machado et al., 2011).

Pharmaceutical and Material Applications

Antimicrobial and Anticancer Agents : New pyrazole derivatives with potential as antimicrobial and anticancer agents were synthesized. Their structure-activity relationships and comparative effectiveness to reference drugs were examined (Hafez et al., 2016).

Palladium(II) Complexes for Catalysis : Palladium(II) complexes of pyrazolated thio/selenoethers were synthesized and used as efficient pre-catalysts for Suzuki-Miyaura coupling reactions. The formation and characterization of palladium selenide nanoparticles from these complexes were also reported (Sharma et al., 2013).

Mécanisme D'action

- Since DNA replication requires strand separation, cells treated with chlorambucil can no longer divide .

Mode of Action

Pharmacokinetics

- Chlorambucil is orally administered and well-absorbed. It distributes widely in tissues. It undergoes hepatic metabolism. Elimination occurs primarily through urine. High bioavailability due to good absorption .

Propriétés

IUPAC Name |

4-(2-chloroethyl)-1-ethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2/c1-2-10-6-7(3-4-8)5-9-10/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGKOTUUZJHLNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-chloroethyl)-1-ethyl-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-YL)carbamate](/img/structure/B1528572.png)

![3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridinetetra(trifluoroacetic acid salt)](/img/structure/B1528576.png)

![3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1528580.png)